2-(Trichloromethyl)-1,3,5-triazine
Overview
Description
2-(Trichloromethyl)-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring substituted with a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aryl-2-hydrazono-1-oximinoethanes with chloroacetonitriles. This reaction proceeds under controlled conditions to yield the desired triazine derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the triazine ring .
Scientific Research Applications
2-(Trichloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-1,3,5-triazine involves its interaction with various molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to biological effects. For instance, in the context of herbicide safeners, it may enhance the detoxification of herbicides in plants .
Comparison with Similar Compounds
1,3,5-Triazine: A basic triazine ring without the trichloromethyl substitution.
2-(Dichloromethyl)-1,3,5-triazine: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.
Uniqueness: 2-(Trichloromethyl)-1,3,5-triazine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity patterns and biological interactions .
Properties
IUPAC Name |
2-(trichloromethyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVQQKHBMGYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952709 | |
Record name | 2-(Trichloromethyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30361-83-2 | |
Record name | 1,3,5-Triazine, 2-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trichloromethyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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